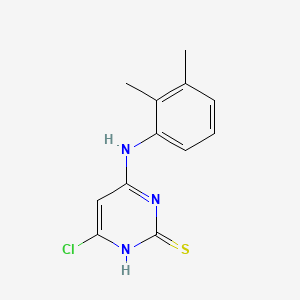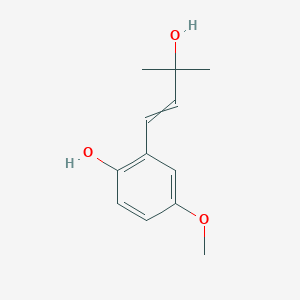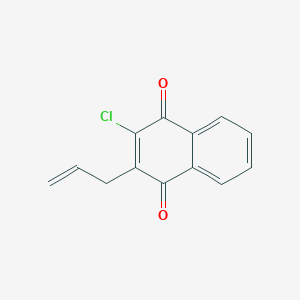
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate alkylating agent under controlled conditions. For instance, the reaction can be carried out using sodium bicarbonate as a base and anhydrous methanol as the solvent at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various amino-naphthoquinone compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with cellular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Exhibits similar biological activities but with different substituents.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Another naphthoquinone derivative with potential pharmacological activity.
Uniqueness
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87971-47-9 |
|---|---|
Fórmula molecular |
C13H9ClO2 |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
2-chloro-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H9ClO2/c1-2-5-10-11(14)13(16)9-7-4-3-6-8(9)12(10)15/h2-4,6-7H,1,5H2 |
Clave InChI |
CVPBOGYQGOBSHM-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


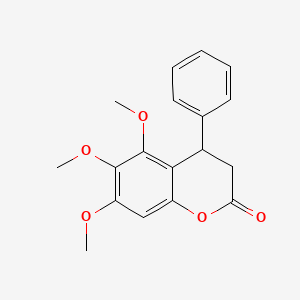
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

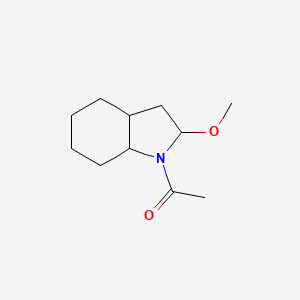
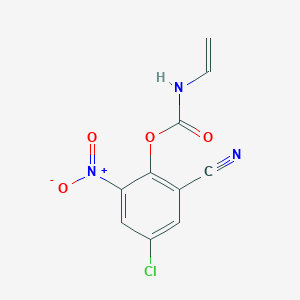
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
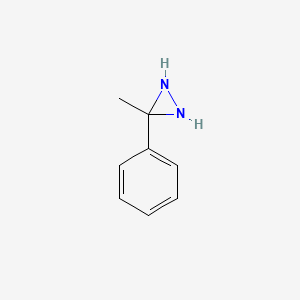
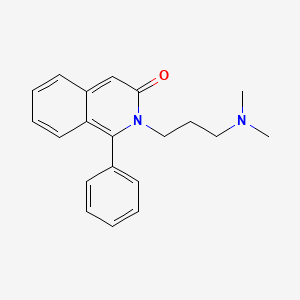
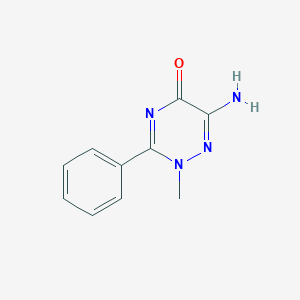

![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)

